molecular formula C14H20N4 B12899456 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-21-2

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12899456
CAS No.: 88875-21-2
M. Wt: 244.34 g/mol
InChI Key: UXASMTWFQNERDW-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6,8-trimethylimidazo[1,5-a]pyrimidine with piperidine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the disruption of cellular signaling and growth .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.

    Imidazo[1,2-a]pyrimidine: Another related compound with different substitution patterns.

    Piperidinyl-imidazoles: Compounds with a piperidine ring attached to an imidazole core.

Uniqueness

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and an imidazo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88875-21-2

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2,6,8-trimethyl-4-piperidin-1-ylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)18-12(3)16-11(2)14(18)15-10/h9H,4-8H2,1-3H3

InChI Key

UXASMTWFQNERDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N2C(=C1)N3CCCCC3)C)C

Origin of Product

United States

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